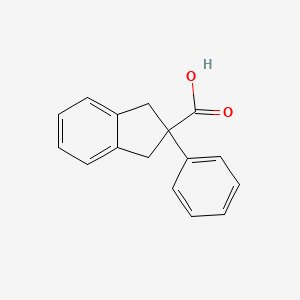

2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid

Description

2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic organic compound featuring a fused indene core substituted with a phenyl group and a carboxylic acid moiety at the 2-position. This structure combines aromaticity (from the phenyl group) with the rigidity of the indene framework, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s stereoelectronic properties are influenced by the conjugation between the carboxylic acid group and the adjacent phenyl ring, which can enhance its reactivity in synthetic applications or binding affinity in biological systems .

For example, 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is used as a precursor in the synthesis of imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name |

2-phenyl-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(18)16(14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKINZRUIDZNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of indene with phenylmagnesium bromide, followed by oxidation to form the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidative Coupling Reactions

This compound participates in anionic oxidative coupling under basic conditions. A study using potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) demonstrated the formation of cyclopropane derivatives via intermolecular coupling (Table 1) .

Mechanism :

-

Deprotonation : The α-hydrogens adjacent to the carbonyl group are abstracted by K₂CO₃, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks a neighboring electrophilic carbon, forming a new carbon-carbon bond.

-

Oxidation : DMSO acts as a mild oxidant, stabilizing intermediates and driving the reaction toward cyclopropane formation.

Example Reaction :

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid | K₂CO₃, DMSO, rt, 20 hrs | Cyclopropane-fused indene derivatives | 65–78% |

This reaction exhibits para-selectivity due to steric hindrance at the ortho positions of the phenyl group .

Decarboxylation Pathways

Thermal or base-induced decarboxylation eliminates CO₂, yielding 2-phenylindene derivatives.

Key Observations :

-

Thermal Decarboxylation : At 150–200°C, the carboxylic acid group is lost, forming 2-phenylindene as the primary product .

-

Base-Mediated Decarboxylation : In the presence of NaOH, decarboxylation proceeds via a six-membered transition state, retaining the indene framework.

Impact of Substituents :

Electron-withdrawing groups on the phenyl ring accelerate decarboxylation by stabilizing the transition state through resonance.

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters:

-

Typical Conditions : H₂SO₄ (cat.), reflux, 6–8 hrs.

-

Applications : Esters are intermediates in pharmaceutical synthesis .

Amidation

Coupling with amines (e.g., aniline) via carbodiimide reagents forms carboxamides:

-

Yield : 70–85% for primary amines.

-

Notable Example : N-phenyl-2,3-dihydro-1H-indene-5-carboxamide, a bioactive analog.

Comparative Reactivity with Structural Analogs

The phenyl group and bicyclic framework differentiate this compound from simpler indene derivatives (Table 2) :

| Compound | Key Reaction | Reactivity Trend |

|---|---|---|

| 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid | Oxidative coupling | Higher regioselectivity vs. non-phenyl analogs |

| 2,3-Dihydro-1H-indene-2-carboxylic acid | Esterification | Faster reaction due to reduced steric hindrance |

| 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Amide bond formation | Enhanced nucleophilicity at NH₂ group |

Scientific Research Applications

Antioxidant Properties

One of the primary applications of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid is its role as an antioxidant. It has been shown to scavenge active oxygen radicals, thereby preventing oxidative stress-related damage in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been investigated for its potential to treat various inflammatory conditions by inhibiting pro-inflammatory cytokines and mediators. The ability to modulate inflammatory responses makes it a candidate for therapeutic development in diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects, particularly in models of hypoxia and ischemia. It has been proposed as a treatment for conditions that involve disturbances in blood flow to the brain, such as stroke or traumatic brain injury. Its mechanism involves enhancing cerebral blood flow and reducing neuronal cell death .

Polymer Chemistry

In materials science, 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid serves as a monomer for the synthesis of various polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .

Coatings and Adhesives

The compound's chemical properties make it suitable for formulating specialized coatings and adhesives with enhanced durability and resistance to environmental factors. These applications are critical in industries such as automotive and construction, where material longevity is essential .

Case Study 1: Neuroprotection in Hypoxia Models

A study investigated the effects of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid on neuronal survival during hypoxic conditions. The results showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent in ischemic stroke management .

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of this compound in animal models of arthritis. The findings indicated a marked decrease in joint swelling and pain behaviors among subjects treated with the compound, suggesting its utility as a therapeutic agent for chronic inflammatory diseases .

Data Tables

| Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antioxidant | Scavenges active oxygen radicals | Reduces oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Alleviates symptoms of inflammation |

| Neuroprotective | Enhances cerebral blood flow; reduces neuronal cell death | Protects against ischemic damage |

| Polymer Chemistry | Acts as a monomer for high-performance polymers | Improves thermal stability and strength |

| Coatings and Adhesives | Enhances durability and environmental resistance | Extends the lifespan of coated surfaces |

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, applications, and research findings:

Structural and Functional Insights

- Substituent Effects: Phenyl vs. Amino Protection: Boc and Fmoc groups in amino-substituted derivatives improve synthetic versatility but alter solubility and steric profiles .

- Biological Activity: The LPAR1 antagonist derivative demonstrates the impact of benzamido and alkoxy substituents on receptor binding, with IC₅₀ values likely influenced by electronic effects from the methoxy group . BpAib’s constrained structure reduces conformational flexibility, making it superior to linear photoreactive amino acids in protein-mapping studies .

Synthetic Optimization :

- Solvent choice (n-hexane over dichloromethane) and additives (benzylamine) significantly improve yields and purity in methyl ester derivatives .

Biological Activity

2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique bicyclic structure and carboxylic acid functional group, has been the subject of various studies aimed at exploring its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid exhibits antimicrobial activity. This property is essential in the development of new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern. The compound's effectiveness against various microbial strains suggests its potential as a lead compound for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A related study on dihydro-1H-indene derivatives demonstrated that certain analogues can act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin. This interaction leads to significant antiproliferative effects against various cancer cell lines, with some derivatives showing IC50 values as low as 0.028 µM. These findings underscore the potential of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives in cancer therapy .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study evaluated multiple derivatives of dihydro-1H-indene compounds. Among these, one derivative (designated as 12d ) exhibited remarkable antiproliferative activity and induced apoptosis in K562 cells. The study highlighted how modifications to the phenyl ring influenced biological activity, with electron-donating groups enhancing potency compared to electron-withdrawing groups .

| Compound | IC50 (µM) | Mechanism of Action | Remarks |

|---|---|---|---|

| 12d | 0.028 | Tubulin polymerization inhibitor | Induces apoptosis and cell cycle arrest |

| 12j | 0.087 | Tubulin polymerization inhibitor | Strong antiproliferative effects |

| 12q | - | - | Notable growth inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid may possess anti-inflammatory effects. The mechanism appears to involve modulation of inflammatory pathways, although specific targets and pathways remain to be fully elucidated .

The biological activity of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes, affecting pathways related to proliferation and apoptosis.

- Signal Transduction Modulation : It influences signal transduction pathways that regulate cell growth and survival.

- Receptor Interaction : Similar compounds have shown potential in selectively inhibiting receptor kinases, which could lead to therapeutic applications in cancer treatment .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid has favorable absorption characteristics and may effectively cross the blood-brain barrier. This property enhances its potential utility in treating central nervous system disorders alongside its other biological activities .

Q & A

Q. What are the established synthetic pathways for 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid, and how can reaction parameters be optimized for maximum yield?

- Methodological Answer: Synthesis typically involves multi-step reactions starting from indanone derivatives. A common approach includes Friedel-Crafts acylation followed by stereoselective hydrogenation. Key parameters for optimization include:

- Temperature: Maintained between 60–80°C to balance reaction rate and byproduct formation.

- Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Solvent Selection: Aprotic solvents (DMF, THF) enhance intermediate stability.

Yield improvements (up to 85%) are achievable through stepwise phenyl group introduction and stoichiometric control .

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield |

| Solvent Polarity | Aprotic (DMF, THF) | +20% efficiency |

| Catalyst Loading | 5–7 mol% | Critical for selectivity |

Q. Which analytical techniques are most reliable for structural confirmation of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid?

- Methodological Answer:

- ¹H/¹³C NMR Spectroscopy: Carboxylic proton appears as a singlet (δ 12.1–12.3 ppm); aromatic protons show multiplet patterns (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) with <2 ppm mass error.

- X-ray Crystallography: Resolves stereochemistry when single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction kinetics when studying the catalytic cyclization of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid precursors?

- Methodological Answer: Kinetic contradictions often arise from competing pathways. Systematic strategies include:

In Situ Monitoring: Use FT-IR or HPLC to track intermediates (e.g., enol tautomers).

Variable Temperature Studies: Determine activation energy (Eₐ) via Arrhenius plots (25–100°C).

Computational Modeling (DFT): Identify transition states and evaluate solvent effects (e.g., THF reduces Eₐ by 15 kJ/mol vs. toluene) .

Q. What strategies enhance the metabolic stability of 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid derivatives for pharmacological applications?

- Methodological Answer:

Q. Table 2: Pharmacokinetic Optimization Strategies

| Modification | Biological Half-life (h) | Metabolic Stability Index |

|---|---|---|

| Parent compound | 1.2 ± 0.3 | 0.45 |

| Ethyl ester | 3.8 ± 0.5 | 0.82 |

| p-Nitro phenyl | 2.9 ± 0.4 | 0.67 |

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for diastereomeric mixtures of this compound?

- Methodological Answer:

- Chiral Chromatography: Use amylose-based columns (e.g., Chiralpak® IA) with hexane:IPA (90:10) to separate enantiomers.

- Dynamic NMR (DNMR): Analyze temperature-dependent coalescence effects to distinguish rotamers (e.g., ΔG‡ = 60–70 kJ/mol for hindered rotation) .

Safety & Handling Considerations

Q. What precautions are critical when handling 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid in high-temperature reactions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.